![molecular formula C10H9ClN2S B2530261 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine CAS No. 1341078-55-4](/img/structure/B2530261.png)
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine
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Overview
Description
“4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 1341078-55-4 . It has a molecular weight of 224.71 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is 1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine” is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Anticancer Properties
The synthesis and evaluation of 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine derivatives have revealed promising anticancer activity. Researchers have investigated these compounds against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HCT116 (colorectal cancer), PC3 (prostate cancer), HePG2 (liver cancer), PACA2 (pancreatic cancer), and BJ1 (normal fibroblast cells). Notably, compounds 14a, 16b, and 18b demonstrated significant activity against MCF7 cells, with IC50 values lower than that of the standard drug doxorubicin . Additionally, molecular docking studies confirmed their binding affinity to Bcl2 anti-apoptotic protein.
Protein-Level Effects
Compound 14b increased the activity of Caspase 8 and BAX, key proteins involved in apoptosis. Conversely, Bcl2 activity decreased significantly in 14a-treated MCF7 cells .
Structural Characterization
The newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 were well-characterized using spectral analyses and single-crystal X-ray diffraction .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-7-8(11)12-9(6-2-3-6)13-10(7)14-5/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKHZPNNTYSXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine |
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